PF-244

Descripción

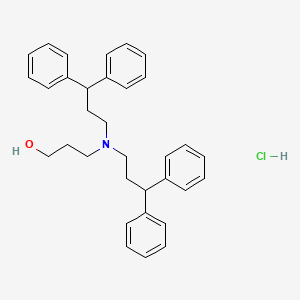

Propiedades

Número CAS |

33979-27-0 |

|---|---|

Fórmula molecular |

C33H38ClNO |

Peso molecular |

500.1 g/mol |

Nombre IUPAC |

3-[bis(3,3-diphenylpropyl)amino]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C33H37NO.ClH/c35-27-13-24-34(25-22-32(28-14-5-1-6-15-28)29-16-7-2-8-17-29)26-23-33(30-18-9-3-10-19-30)31-20-11-4-12-21-31;/h1-12,14-21,32-33,35H,13,22-27H2;1H |

Clave InChI |

SJGSQXJRRCDADY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CCN(CCCO)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Apariencia |

Solid powder |

Otros números CAS |

33979-27-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(bis(3,3-diphenylpropyl)amino)propan-1-ol hydrochloride PF 244 PF-244 RU 25960 RU-25960 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-07321332 (Nirmatrelvir)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07321332, the active component of Paxlovid™, is a potent, orally bioavailable antiviral agent developed by Pfizer for the treatment of COVID-19.[1][2] Its mechanism of action is centered on the targeted inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[3][4][5] This technical guide provides a comprehensive overview of the molecular interactions, enzymatic inhibition, and cellular effects of PF-07321332, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

PF-07321332, also known as nirmatrelvir, is a peptidomimetic inhibitor specifically designed to target the SARS-CoV-2 main protease (Mpro), also referred to as 3C-like protease (3CLpro). Mpro plays an indispensable role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.

The inhibitory action of PF-07321332 is achieved through a reversible, covalent bond formation with the catalytic cysteine residue (Cys145) located in the active site of Mpro. The nitrile group of PF-07321332 acts as a warhead, forming a thioimidate adduct with the sulfhydryl group of Cys145. This covalent modification effectively blocks the substrate-binding site and inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.

The co-administration of PF-07321332 with a low dose of ritonavir is a key aspect of its therapeutic efficacy. Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, slows down the metabolism of PF-07321332. This pharmacokinetic enhancement leads to higher and more sustained plasma concentrations of nirmatrelvir, ensuring that the drug levels remain above the threshold required for effective viral inhibition.

Quantitative Data on Inhibitory Potency

The potency of PF-07321332 has been quantified through various in vitro assays, demonstrating its high affinity for Mpro and its effectiveness in inhibiting viral replication across different SARS-CoV-2 variants and other coronaviruses.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro by Nirmatrelvir

| SARS-CoV-2 Variant | Predominant Mpro Mutation | Ki (nM) | Reference(s) |

| Wild-type (WA1) | None | 0.933 | |

| Alpha (B.1.1.7) | K90R | 1.05 | |

| Beta (B.1.351) | K90R | 1.05 | |

| Gamma (P.1) | K90R | 1.05 | |

| Lambda (C.37) | G15S | 4.07 | |

| Omicron (B.1.1.529) | P132H | 0.635 |

Table 2: Antiviral Activity of Nirmatrelvir in Cell-Based Assays

| Virus | Cell Line | Assay Type | EC50 (nM) | Notes | Reference(s) |

| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | CPE | 74.5 | With P-glycoprotein inhibitor | |

| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | CPE | 4,480 | Without P-glycoprotein inhibitor | |

| SARS-CoV-2 | A549-ACE2 | - | 77.9 | - | |

| SARS-CoV-2 | dNHBE | - | 61.8 (3 days) | - | |

| SARS-CoV-2 | dNHBE | - | 32.6 (5 days) | - | |

| SARS-CoV-1 | Vero E6 | CPE | - | Potent inhibition observed | |

| MERS-CoV | Vero 81 | CPE | - | Potent inhibition observed | |

| hCoV-229E | MRC-5 | CPE | - | Potent inhibition observed | |

| HCoV-OC43 | Huh7 | Viral RNA | 90 | - | |

| HCoV-229E | Huh7 | Viral RNA | 290 | - | |

| HCoV-NL63 | LLC-MK2 | Viral RNA | Limited inhibition | - |

Detailed Experimental Protocols

Mpro Fluorescence Resonance Energy Transfer (FRET) Enzymatic Assay

This assay is used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds like PF-07321332.

Materials:

-

Recombinant, purified SARS-CoV-2 Mpro enzyme.

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS).

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

PF-07321332 (nirmatrelvir) and other test compounds.

-

DMSO for compound dilution.

-

Black, flat-bottom 384-well microplates.

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.

Protocol:

-

Compound Preparation: Prepare serial dilutions of PF-07321332 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the Mpro stock solution in cold Assay Buffer to the desired working concentration (e.g., 40 nM).

-

Assay Plate Setup:

-

Dispense a small volume (e.g., 60 nL) of the diluted compound solutions into the wells of a 384-well plate.

-

Add Mpro working solution to all wells except for the "no enzyme" control wells. Add Assay Buffer to the control wells.

-

-

Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate working solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., Morrison equation) to determine the IC50 or Ki values.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Nirmatrelvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (formerly PF-07321332) is an orally bioavailable antiviral drug that has become a critical tool in the management of COVID-19.[1][2] Developed by Pfizer, it is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3][4] Co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer, nirmatrelvir significantly reduces the risk of hospitalization or death in high-risk patients with mild to moderate COVID-19.[5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to nirmatrelvir.

Discovery and Development Timeline

The development of nirmatrelvir was remarkably rapid, building on Pfizer's prior research into protease inhibitors for other coronaviruses, including SARS-CoV-1.

-

Pre-2020: Pfizer's research on antivirals, including the development of protease inhibitors for SARS-CoV-1, laid the groundwork for the rapid development of a SARS-CoV-2 therapeutic. The precursor compound, PF-00835231, was a potent inhibitor of SARS-CoV-1 Mpro but had poor oral bioavailability.

-

March 2020: Pfizer initiated a project to develop an antiviral drug for COVID-19.

-

July 2020: The first synthesis of nirmatrelvir (PF-07321332) was achieved by Pfizer chemists.

-

February 2021: The first Phase 1 clinical trial of nirmatrelvir began.

-

July 2021: Phase 2/3 clinical trials were initiated.

-

December 2021: The U.S. Food and Drug Administration (FDA) granted Emergency Use Authorization (EUA) for Paxlovid (nirmatrelvir/ritonavir) for the treatment of mild-to-moderate COVID-19 in high-risk patients.

Mechanism of Action

Nirmatrelvir is a peptidometic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that is essential for viral replication, as it cleaves the viral polyproteins into functional non-structural proteins. Nirmatrelvir is designed to mimic a substrate of Mpro. The nitrile warhead of nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its enzymatic activity. This inhibition prevents the processing of the viral polyproteins and halts viral replication.

Ritonavir is co-administered with nirmatrelvir to boost its systemic exposure. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for the metabolism of nirmatrelvir. By inhibiting CYP3A4, ritonavir slows down the breakdown of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug.

Quantitative Data

In Vitro Efficacy

| Parameter | Value | Cell Line | SARS-CoV-2 Variant | Reference(s) |

| IC50 | 47 nM | - | Mpro | |

| IC50 | 7.9 - 10.5 nM | - | Various variants | |

| EC50 | 62 nM | dNHBE | USA-WA1/2020 | |

| EC50 | 74.5 nM | Vero E6 | USA-WA1/2020 | |

| EC50 | 32.6 - 280 nM | Various | Various variants | |

| EC90 | 181 nM | dNHBE | USA-WA1/2020 | |

| EC90 | 56.1 - 215 nM | A549, dNHBE | - |

dNHBE: differentiated Normal Human Bronchial Epithelial cells

Pharmacokinetic Parameters (in Humans)

| Parameter | Value (Nirmatrelvir with Ritonavir) | Population | Reference(s) |

| Tmax (hours) | ~3 | Healthy Adults & Patients | |

| Cmax (µg/mL) | 3.43 | Patients with mild-to-moderate COVID-19 (Day 5) | |

| Half-life (t½) (hours) | ~6 | Healthy Adults | |

| Plasma Protein Binding | 69% | - | |

| Volume of Distribution (Vd) | 104.7 L | - |

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

Objective: To determine the in vitro inhibitory activity of a compound against the SARS-CoV-2 main protease.

Methodology:

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a synthetic fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), test compound (nirmatrelvir).

-

Procedure:

-

The test compound is serially diluted in the assay buffer.

-

Recombinant Mpro is pre-incubated with the test compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation at ~340 nm, emission at ~490 nm). Cleavage of the substrate by Mpro separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.

-

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation.

Cell-Based Antiviral Assay

Objective: To determine the efficacy of a compound in inhibiting SARS-CoV-2 replication in a cellular environment.

Methodology:

-

Materials: A susceptible host cell line (e.g., VeroE6, Calu-3, A549-hACE2), SARS-CoV-2 virus stock, cell culture medium, and the test compound (nirmatrelvir).

-

Procedure:

-

Host cells are seeded in multi-well plates and allowed to attach.

-

Cells are pre-treated with serial dilutions of the test compound for a short period.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified.

-

-

Quantification Methods:

-

Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA in the cell supernatant or cell lysate.

-

Plaque Assay: Determines the number of infectious virus particles by measuring the formation of plaques (zones of cell death) in a cell monolayer.

-

-

Data Analysis: The EC50 value, the concentration of the compound that reduces viral replication by 50%, is calculated from the dose-response curve.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the antiviral efficacy and pharmacokinetic profile of a compound in a living organism.

Animal Models:

-

K18-hACE2 Transgenic Mice: These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.

-

SCID Mice: Immunocompromised mice that can be infected with certain SARS-CoV-2 variants.

-

Syrian Hamsters: A model that develops lung pathology similar to that seen in humans.

Methodology (Example using K18-hACE2 mice):

-

Infection: Mice are infected with SARS-CoV-2, often via intranasal or aerosol administration.

-

Treatment: Nirmatrelvir is administered orally, typically twice a day, starting at a specific time point post-infection.

-

Endpoints:

-

Viral Load: Viral RNA and infectious virus titers are measured in the lungs and other tissues at various time points.

-

Lung Pathology: Histopathological analysis of lung tissue is performed to assess inflammation and damage.

-

Survival and Body Weight: Animals are monitored daily for survival and changes in body weight.

-

-

Data Analysis: The reduction in viral load and improvement in lung pathology in treated animals are compared to a vehicle-treated control group.

Chemical Synthesis

The synthesis of nirmatrelvir has been approached through various routes, with a focus on efficiency and scalability. A one-pot synthesis has been developed to streamline the process. The general strategy involves the coupling of key fragments, followed by dehydration to form the nitrile warhead.

Key Steps in a One-Pot Synthesis:

-

First Coupling Reaction: A carboxylic acid intermediate is activated with a coupling reagent (e.g., T3P) and then reacted with a bicyclic proline intermediate.

-

Second Coupling Reaction: The resulting dipeptide is then coupled with an amine intermediate.

-

Dehydration: The primary amide of the tripeptide intermediate is dehydrated using a reagent like trifluoroacetic anhydride (TFAA) to form the final nitrile product, nirmatrelvir.

Resistance

As with any antiviral agent, the potential for the emergence of resistance is a concern. In vitro studies have shown that SARS-CoV-2 can develop resistance to nirmatrelvir through mutations in the Mpro gene. Some of the key mutations associated with reduced susceptibility to nirmatrelvir include those at positions like L50, E166, and L167 of the main protease. Continued surveillance and research are necessary to monitor for the emergence of resistant strains and to develop next-generation protease inhibitors.

Conclusion

Nirmatrelvir represents a significant achievement in the rapid development of antiviral therapeutics in response to a global pandemic. Its potent and specific mechanism of action, coupled with a favorable pharmacokinetic profile when boosted with ritonavir, has made it a cornerstone of COVID-19 treatment. The extensive preclinical and clinical research, from in vitro enzyme inhibition assays to large-scale clinical trials, has provided a robust understanding of its efficacy and safety. This technical guide has summarized the key aspects of nirmatrelvir's discovery and development, providing a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

The Structural Basis of Nirmatrelvir Binding to SARS-CoV-2 Main Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir, the active component of the oral antiviral medication Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2][3] Understanding the precise molecular interactions that govern this inhibition is paramount for the development of next-generation antiviral therapies and for anticipating potential resistance mechanisms. This technical guide provides an in-depth analysis of the structural basis of Nirmatrelvir's binding to Mpro, supported by quantitative data, detailed experimental methodologies, and visual representations of the key interactions and workflows.

The catalytic activity of Mpro, a cysteine protease, relies on a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[4][5] Nirmatrelvir is a peptidomimetic inhibitor that leverages this catalytic mechanism to form a reversible covalent bond with the active site Cys145, effectively blocking its function. This covalent interaction is further stabilized by an extensive network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, within the substrate-binding pocket of the enzyme.

Quantitative Analysis of Nirmatrelvir-Mpro Binding

The potency of Nirmatrelvir and its analogs against SARS-CoV-2 Mpro has been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and inhibitory concentrations.

| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (nM) | Reference |

| Nirmatrelvir (PF-07321332) | Wildtype Mpro | 0.933 | 22 | 6 | |

| Nirmatrelvir | Mpro (P132H - Omicron) | 0.635 | - | - | |

| Nirmatrelvir | Mpro (K90R) | 1.05 | - | - | |

| Nirmatrelvir | Mpro (G15S) | 4.07 | - | - | |

| Nirmatrelvir Analog (Compound 8) | Wildtype Mpro | 4 | 19 | - | |

| Nirmatrelvir Analog (Compound 9) | Wildtype Mpro | - | 9 | - | |

| Nirmatrelvir Analog (Compound 12) | Wildtype Mpro | - | - | 26 | |

| Nirmatrelvir Analog (Compound 13) | Wildtype Mpro | - | - | 30 |

Table 1: Inhibitory Constants and Binding Affinities of Nirmatrelvir and Analogs against SARS-CoV-2 Mpro. Kᵢ represents the inhibition constant, IC₅₀ is the half-maximal inhibitory concentration, and Kₑ is the equilibrium dissociation constant.

Structural Details of the Nirmatrelvir-Mpro Interaction

The binding of Nirmatrelvir to the Mpro active site is characterized by a combination of a reversible covalent bond and numerous non-covalent interactions that contribute to its high affinity and specificity.

Covalent Bonding

The key event in Nirmatrelvir's mechanism of action is the formation of a reversible covalent bond between the thiol group of the catalytic Cys145 and the nitrile "warhead" of the inhibitor. This nucleophilic attack results in the formation of a thioimidate adduct. The distance of this newly formed C-S bond is approximately 1.8 Å.

Non-Covalent Interactions

A network of hydrogen bonds and hydrophobic interactions further stabilizes the Nirmatrelvir-Mpro complex. These interactions occur across the various subsites (S1, S2, S3/S4) of the Mpro active site.

Hydrogen Bonds:

| Nirmatrelvir Moiety | Mpro Residue | Interaction Type | Distance (Å) | Reference |

| γ-lactam | His163 | Hydrogen Bond | 2.6 | |

| γ-lactam | Glu166 | Hydrogen Bond | 3.1 | |

| Thioimidate | Gly143 | Hydrogen Bond | - | |

| Pyrrolidone | Phe140 | Hydrogen Bond | 3.3 | |

| tert-butyl | Glu166 (N) | Hydrogen Bond | 2.9 | |

| tert-butyl | Glu166 (O) | Hydrogen Bond | 2.8 |

Table 2: Key Hydrogen Bonding Interactions between Nirmatrelvir and Mpro.

Hydrophobic Interactions:

The dimethyl-bicycloproline moiety of Nirmatrelvir fits into the S2 pocket, engaging in van der Waals interactions with several nonpolar residues. The benzyl group at the P3 position interacts with the S3/S4 subsites through hydrophobic contacts. Key residues involved in these hydrophobic interactions include His41, Met49, Met165, and Gln189.

Experimental Protocols

The elucidation of the structural and quantitative aspects of Nirmatrelvir's interaction with Mpro relies on a suite of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.

X-ray Crystallography of the Nirmatrelvir-Mpro Complex

This protocol outlines the steps for determining the co-crystal structure of Nirmatrelvir bound to SARS-CoV-2 Mpro.

-

Protein Expression and Purification:

-

The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cells are harvested and lysed. The Mpro protein is then purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

-

Crystallization:

-

The purified Mpro is concentrated to an appropriate concentration (e.g., 7-10 mg/mL).

-

Crystals of apo-Mpro are grown via vapor diffusion in sitting or hanging drops by mixing the protein solution with a crystallization buffer (e.g., containing polyethylene glycol (PEG) 3350 and sodium sulfate).

-

Nirmatrelvir, dissolved in a suitable solvent like DMSO, is then soaked into the apo-Mpro crystals at a specific concentration and for a defined period.

-

-

Data Collection and Structure Determination:

-

The inhibitor-soaked crystals are cryo-protected (e.g., using ethylene glycol) and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined Mpro structure as a search model. The final structure is refined to yield high-resolution details of the Nirmatrelvir-Mpro complex.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Sample Preparation:

-

Purified Mpro and Nirmatrelvir are extensively dialyzed against the same buffer to ensure a precise buffer match and minimize heats of dilution. A typical buffer would be 20 mM HEPES pH 7.5, 150 mM NaCl.

-

The concentrations of both the protein and the ligand are determined accurately using methods such as UV-Vis spectroscopy for the protein and a calibrated stock solution for the small molecule.

-

-

ITC Experiment:

-

The Mpro solution is placed in the sample cell of the calorimeter, and the Nirmatrelvir solution is loaded into the injection syringe.

-

A series of small, defined injections of the Nirmatrelvir solution are made into the Mpro solution while the heat released or absorbed is measured.

-

A control experiment, titrating Nirmatrelvir into the buffer alone, is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Fluorescence Resonance Energy Transfer (FRET)-based Inhibition Assay

This assay is commonly used to determine the inhibitory activity (IC₅₀) of compounds against Mpro.

-

Reagents and Setup:

-

A fluorogenic Mpro substrate containing a FRET pair (e.g., Edans/Dabcyl) is used. In its intact state, the quencher (Dabcyl) suppresses the fluorescence of the fluorophore (Edans).

-

Purified Mpro enzyme.

-

Nirmatrelvir or other test compounds at various concentrations.

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

-

-

Assay Procedure:

-

Mpro is pre-incubated with varying concentrations of Nirmatrelvir in a microplate.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

As Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

The fluorescence intensity is monitored over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each Nirmatrelvir concentration is determined relative to a control reaction with no inhibitor.

-

The IC₅₀ value is calculated by fitting the dose-response curve to a suitable equation.

-

Visualizing the Molecular Interactions and Workflows

To further clarify the complex relationships and processes involved in the study of Nirmatrelvir's binding to Mpro, the following diagrams have been generated using the DOT language.

Caption: Molecular interactions between Nirmatrelvir and the Mpro active site.

Caption: Workflow for determining the co-crystal structure of Nirmatrelvir-Mpro.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

The potent inhibitory activity of Nirmatrelvir against SARS-CoV-2 Mpro is a result of a finely tuned combination of a reversible covalent bond with the catalytic Cys145 and a multitude of stabilizing non-covalent interactions within the enzyme's active site. This detailed understanding, derived from rigorous structural and biochemical studies, provides a solid foundation for the rational design of new and improved Mpro inhibitors. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the ongoing effort to combat COVID-19 and future coronavirus threats. The continued surveillance of Mpro mutations and the structural and functional characterization of their impact on inhibitor binding will be crucial for maintaining the efficacy of current and future antiviral therapies.

References

- 1. Evolutionary and Structural Insights about Potential SARS-CoV-2 Evasion of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H172Y mutation perturbs the S1 pocket and nirmatrelvir binding of SARS-CoV-2 main protease through a nonnative hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 5. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of PF-07321332 (Nirmatrelvir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of PF-07321332, the active component of Paxlovid, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The document details the compound's mechanism of action, summarizes its antiviral efficacy against various viral variants, and provides comprehensive experimental protocols for key assays.

Core Mechanism of Action: Inhibition of 3CL Protease

PF-07321332, also known as nirmatrelvir, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is critical for the viral life cycle as it is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] By binding to the active site of the 3CLpro, PF-07321332 prevents this proteolytic processing, thereby halting viral replication.

Caption: Mechanism of action of PF-07321332.

Quantitative Antiviral Efficacy

The in vitro potency of PF-07321332 has been evaluated against a wide range of SARS-CoV-2 variants of concern (VOCs). The following tables summarize the key quantitative data from enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of SARS-CoV-2 3CL Protease (Mpro) by PF-07321332

| SARS-CoV-2 Variant | Mpro Mutation(s) | Ki (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (USA-WA1/2020) | - | 0.933 | - | [1] |

| Alpha (B.1.1.7) | K90R | 1.05 | 1.1 | |

| Beta (B.1.351) | K90R | 1.05 | 1.1 | |

| Gamma (P.1) | K90R | 1.05 | 1.1 | |

| Delta (B.1.617.2) | - | - | - | |

| Lambda (C.37) | G15S | 4.07 | 4.4 | |

| Omicron (B.1.1.529) | P132H | 0.635 | 0.7 |

Ki (Inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Cell-Based Antiviral Activity of PF-07321332 against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | Cell Line | Assay Type | EC50 (nM) | Reference |

| Wild-Type (USA-WA1/2020) | Vero E6 | PCR | 38 | |

| Alpha (B.1.1.7) | Vero E6 | PCR | 16-127 | |

| Beta (B.1.351) | Vero E6 | PCR | 16-127 | |

| Gamma (P.1) | Vero E6 | PCR | 16-127 | |

| Delta (B.1.617.2) | Vero E6 | PCR | 16-127 | |

| Lambda (C.37) | Vero E6 | PCR | 16-127 | |

| Mu (B.1.621) | Vero E6 | PCR | 16-127 | |

| Omicron (B.1.1.529) | Vero E6 | PCR | 16 | |

| Omicron (JN.1) | - | - | 15.8 | |

| Omicron (LB.1) | - | - | 60 | |

| Omicron (KP.3.1.1) | - | - | 90 |

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response.

Detailed Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of PF-07321332 that is toxic to the host cells used in the antiviral assays.

Methodology:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of PF-07321332 in cell culture medium.

-

Treatment: Remove the growth medium from the cells and add the different concentrations of the compound to the wells. Include a "cells only" control with medium and a "vehicle" control with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Antiviral Activity Assays

Objective: To measure the ability of PF-07321332 to inhibit the virus-induced damage to host cells.

Methodology:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the cytotoxicity assay.

-

Infection and Treatment: On the following day, pre-treat the cells with serial dilutions of PF-07321332 for 1-2 hours. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include a "virus only" control and a "cells only" control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2 until CPE is observed in the "virus only" control wells.

-

CPE Visualization: Stain the cells with a dye such as crystal violet, which stains living cells.

-

Data Analysis: Quantify the amount of cell survival by measuring the absorbance of the stained cells. Calculate the EC50 value, the concentration of the compound that inhibits CPE by 50%.

Objective: To quantify the reduction in infectious virus particles in the presence of PF-07321332.

Methodology:

-

Cell Seeding: Seed Vero E6 cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Infection: Infect the cells with a known number of plaque-forming units (PFU) of SARS-CoV-2 for 1 hour at 37°C.

-

Treatment and Overlay: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of PF-07321332.

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques (clear zones where cells have been lysed by the virus).

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Caption: General workflow of an in vitro antiviral assay.

3CL Protease (Mpro) Enzymatic Inhibition Assay

Objective: To directly measure the inhibitory activity of PF-07321332 on the enzymatic activity of the SARS-CoV-2 3CL protease.

Methodology:

-

Reagents:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

A fluorogenic substrate for the 3CLpro (e.g., a FRET-based peptide).

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA).

-

PF-07321332 serially diluted.

-

-

Assay Setup: In a 384-well plate, add the assay buffer, the 3CLpro enzyme, and the different concentrations of PF-07321332.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Signal Detection: Measure the fluorescence signal over time using a plate reader. The cleavage of the substrate by the enzyme results in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the Ki value, which represents the inhibition constant of PF-07321332 for the 3CLpro enzyme.

Drug Discovery and Screening Workflow

The identification and development of antiviral compounds like PF-07321332 typically follow a structured screening process.

Caption: Logical flow of a drug screening process.

This guide provides a foundational understanding of the in vitro antiviral properties of PF-07321332. For further detailed information, researchers are encouraged to consult the cited literature.

References

Abstract: This document provides a comprehensive technical overview of PF-07321332 (nirmatrelvir), the active component in PAXLOVID™, and its inhibitory effect on SARS-CoV-2 replication. Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral polyprotein processing and replication.[1][2][3] Co-packaged with ritonavir, a cytochrome P450 3A4 inhibitor, nirmatrelvir's pharmacokinetic profile is enhanced, allowing it to maintain therapeutic concentrations.[1][4] This guide details the mechanism of action, quantitative in vitro and clinical efficacy, pharmacokinetic parameters, resistance profiles, and the experimental protocols used to derive these data.

Core Mechanism of Action

The replication of SARS-CoV-2 is dependent on the main protease (Mpro), also known as the 3C-like protease (3CLpro), which is a cysteine protease responsible for cleaving viral polyproteins into functional non-structural proteins (nsps). Mpro's essential role and its high conservation across coronaviruses make it a prime target for antiviral therapy.

PF-07321332 (nirmatrelvir) is a peptidomimetic, reversible-covalent inhibitor designed to specifically target the Mpro active site. The molecule's nitrile warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. This interaction blocks the enzyme, preventing the processing of polyproteins and thereby halting viral replication. The drug is designed to mimic a glutamine residue at the P1 position, which is a natural substrate preference for Mpro, ensuring high selectivity for the viral protease over human proteases.

References

- 1. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Nirmatrelvir Target Validation: A Technical Guide to the Inhibition of SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core target validation studies for Nirmatrelvir, the active component of Paxlovid™. Nirmatrelvir is a potent, orally bioavailable antiviral agent that targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The inhibition of this critical viral enzyme is a key strategy in halting viral replication and has been central to the development of this therapeutic.[1][2][3][4]

Mechanism of Action: Targeting a Key Viral Enzyme

Nirmatrelvir is a peptidomimetic inhibitor designed to specifically target the SARS-CoV-2 Mpro.[5] This viral enzyme plays an indispensable role in the lifecycle of the virus by cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. By inhibiting Mpro, Nirmatrelvir effectively prevents the processing of these polyproteins, thereby halting viral replication. The high degree of conservation of Mpro across coronaviruses makes it an attractive target for developing broad-spectrum antiviral therapies.

Nirmatrelvir is co-administered with ritonavir, a pharmacokinetic enhancer. Ritonavir inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of Nirmatrelvir. This inhibition leads to increased plasma concentrations of Nirmatrelvir, sustaining them above the required therapeutic level to effectively combat the virus.

Quantitative Analysis of Nirmatrelvir's Potency

The efficacy of Nirmatrelvir has been quantified through a series of biochemical and cell-based assays, demonstrating its potent inhibitory activity against SARS-CoV-2 Mpro and its ability to suppress viral replication in cell cultures.

Table 1: Biochemical Inhibition of SARS-CoV-2 Main Protease by Nirmatrelvir

| Parameter | Value | Conditions | Reference |

| IC50 | 19.2 nM (geometric mean) | Full-length SARS-CoV-2 Mpro | |

| Ki | 3.11 nM | SARS-CoV-2 Mpro | |

| Ki (Wildtype Mpro) | 0.933 nM | In vitro biochemical enzymatic assay | |

| Ki (Omicron P132H Mpro) | 0.635 nM | In vitro biochemical enzymatic assay |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antiviral Activity of Nirmatrelvir in Cell-Based Assays

| Cell Line | SARS-CoV-2 Isolate | Parameter | Value | Reference |

| dNHBE | USA-WA1/2020 | EC50 | 62 nM | |

| dNHBE | USA-WA1/2020 | EC90 | 181 nM | |

| Vero E6 | USA-WA1/2020 | EC50 | 74.5 nM (with MDR1 inhibitor) |

EC50: Half-maximal effective concentration. EC90: 90% effective concentration. dNHBE: differentiated Normal Human Bronchial Epithelial cells.

Experimental Protocols

The validation of Nirmatrelvir's target engagement and antiviral efficacy relies on robust experimental methodologies. The following sections detail the key experimental protocols employed in these studies.

Biochemical Mpro Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET)-based cleavage assay is a standard method to determine the enzymatic activity of Mpro and the inhibitory potency of compounds like Nirmatrelvir.

Principle: This assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of Mpro. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Protocol:

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS), Nirmatrelvir (or other test compounds), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP).

-

Compound Preparation: Serially dilute Nirmatrelvir in the assay buffer to create a range of concentrations.

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the recombinant Mpro with the various concentrations of Nirmatrelvir for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to the enzyme-inhibitor mixture.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 490 nm for the EDANS/DABCYL pair).

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Nirmatrelvir concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Cell-Based Antiviral Assay

Cell-based assays are crucial for evaluating the efficacy of an antiviral compound in a more biologically relevant context, where it must penetrate host cells to reach its target and inhibit viral replication.

Principle: This assay measures the ability of Nirmatrelvir to inhibit the replication of SARS-CoV-2 in cultured cells. The extent of viral replication is typically quantified by measuring the amount of viral RNA or the number of infectious virus particles produced.

Protocol:

-

Cell Culture: Culture a susceptible cell line (e.g., Calu-3, Huh7, or LLC-MK2) in appropriate growth medium. Human airway organoids can also be used for a more physiologically relevant model.

-

Compound Treatment: Treat the cells with serial dilutions of Nirmatrelvir for a specified period before or during viral infection.

-

Viral Infection: Infect the cells with a known titer of SARS-CoV-2.

-

Incubation: Incubate the infected cells for a defined period (e.g., 48 hours) to allow for viral replication.

-

Quantification of Viral Replication:

-

qRT-PCR: Extract total RNA from the cells and quantify the levels of a specific viral RNA target (e.g., the N gene) using quantitative reverse transcription PCR (qRT-PCR).

-

TCID50 Assay: Collect the cell culture supernatant and determine the titer of infectious virus particles using a Tissue Culture Infectious Dose 50 (TCID50) assay.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the Nirmatrelvir concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the SARS-CoV-2 replication cycle and the mechanism of action of Nirmatrelvir, as well as the experimental workflows for its target validation.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir on the main protease (Mpro).

Caption: Experimental workflows for the biochemical and cell-based validation of Nirmatrelvir.

Resistance and Structural Insights

The emergence of viral resistance is a critical consideration in antiviral drug development. Studies have been conducted to identify mutations in the Mpro that could confer resistance to Nirmatrelvir. While some mutations have been identified in in-vitro studies that can reduce susceptibility, such as E166V, L50F, and S144A, these often come at the cost of reduced enzymatic activity of the protease. Encouragingly, widespread clinical resistance has not been a significant issue to date.

Structural biology has played a pivotal role in understanding the interaction between Nirmatrelvir and Mpro. Co-crystal structures have revealed that Nirmatrelvir binds to the active site of the enzyme, forming a covalent bond with the catalytic cysteine residue (Cys145). This detailed structural information has not only validated the mechanism of action but also provides a basis for the design of next-generation protease inhibitors that could be effective against potential future resistant variants.

Conclusion

The target validation of Nirmatrelvir is supported by a robust body of evidence from biochemical, cell-based, and structural studies. These investigations have unequivocally demonstrated its potent and specific inhibition of the SARS-CoV-2 main protease, a critical enzyme for viral replication. The quantitative data on its inhibitory constants and antiviral efficacy, coupled with a detailed understanding of its mechanism of action, have established Nirmatrelvir as a cornerstone of oral antiviral therapy for COVID-19. Continued surveillance for potential resistance and further research into next-generation Mpro inhibitors will be essential in the ongoing management of SARS-CoV-2 and future coronavirus threats.

References

- 1. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

An In-depth Technical Guide to the Signaling Pathway Interactions of PF-07321332 (Nirmatrelvir)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07321332, the active component of Paxlovid™, is a potent, orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). This document provides a comprehensive technical overview of the molecular interactions and signaling pathways affected by PF-07321332. It includes a detailed description of its primary mechanism of action, a summary of its high selectivity with minimal off-target effects, and an analysis of its indirect impact on the host adaptive immune response. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are provided. Visual representations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's function.

Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

The primary and well-established mechanism of action of PF-07321332 is the direct inhibition of the SARS-CoV-2 main protease (Mpro).[1][2] Mpro is a cysteine protease that is essential for the viral life cycle.[3][4] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are critical for viral replication and transcription.[2]

PF-07321332 is a peptidomimetic inhibitor that binds to the active site of Mpro. The nitrile warhead of the molecule forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. This interaction blocks the substrate from accessing the catalytic dyad (Cys145 and His41), thereby preventing the proteolytic cleavage of the viral polyproteins. The inhibition of Mpro ultimately halts the viral replication process.

Quantitative Data on Efficacy and Selectivity

The potency and selectivity of PF-07321332 have been quantified in various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro)

| Parameter | Value (nM) | SARS-CoV-2 Variant | Reference |

| Ki | 3.1 | USA-WA1/2020 | |

| Ki | 0.933 | Wildtype | |

| Ki | 0.635 | Omicron (P132H) | |

| Ki | ~1 | Omicron & Washington | |

| IC50 | 19.2 | Full-length Mpro | |

| IC50 | 47 | Mpro | |

| IC50 | 14 | Mpro | |

| IC50 | 10-100 | Mpro (various coronaviruses) |

Table 2: Antiviral Activity in Cell-Based Assays

| Parameter | Value (nM) | Cell Line | SARS-CoV-2 Variant | Reference |

| EC50 | 62 | dNHBE | USA-WA1/2020 | |

| EC90 | 181 | dNHBE | USA-WA1/2020 | |

| EC50 | 74.5 | VeroE6 | Not specified | |

| IC50 | 33 ± 10 | HEK293T-hACE2 | D614G, Delta, Omicron BA.1 | |

| IC50 | 54 ± 25 | HEK293T-hACE2 | Not specified | |

| IC50 | 7.9 - 10.5 | Not specified | Omicron, Delta, B.1.13 | |

| EC50 | 32.6 - 280 | Not specified | Various strains |

Table 3: Selectivity Against Host Proteases

| Protease | IC50 (µM) | Reference |

| Human Cathepsin B | >100 | |

| Bovine Chymotrypsin | >100 | |

| Human Thrombin | >100 | |

| Human Caspase 2 | >100 | |

| Human Cathepsin D | >100 | |

| Human Cathepsin L | >100 | |

| Human Immunodeficiency Virus-1 | >100 | |

| Human Elastase | >100 |

Off-Target Effects and Host Cell Signaling

Preclinical evaluations have demonstrated a high degree of selectivity for PF-07321332, with minimal off-target activity. Studies have shown that the compound does not significantly interfere with a broad range of G protein-coupled receptors, kinases, transporters, and other enzymes. The IC50 values against a panel of human proteases were all found to be greater than 100 µM, indicating a low potential for off-target effects.

While direct modulation of host signaling pathways by PF-07321332 appears to be minimal, an important indirect effect on the host's adaptive immune response has been observed in mouse models. Treatment with nirmatrelvir was found to blunt the development of SARS-CoV-2-specific antibody and T cell responses. This is likely due to the rapid reduction in viral load, which in turn lessens the antigenic stimulation required to mount a robust adaptive immune response.

Detailed Experimental Protocols

Mpro Fluorescence Resonance Energy Transfer (FRET)-based Cleavage Assay

This assay is used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds like PF-07321332.

Principle: The assay utilizes a synthetic fluorogenic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

-

Purified, full-length SARS-CoV-2 Mpro enzyme.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP).

-

PF-07321332 (or other test compounds) serially diluted in DMSO.

-

384-well, black, low-volume microplates.

-

Fluorescence plate reader.

Protocol:

-

Prepare serial dilutions of PF-07321332 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add Mpro enzyme solution (e.g., 10 µL of a 2X stock) to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate (e.g., 5 µL of a 4X stock).

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

-

Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the IC50 value by plotting the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels.

Materials:

-

Susceptible host cells (e.g., Vero E6, Calu-3, HEK293T-hACE2).

-

Complete cell culture medium.

-

SARS-CoV-2 virus stock of a known titer.

-

PF-07321332 (or other test compounds) serially diluted in cell culture medium.

-

96-well cell culture plates.

-

Reagents for quantifying cell viability (e.g., CellTiter-Glo®) or viral components (e.g., RT-qPCR reagents, antibodies for ELISA or Western blot).

Protocol:

-

Seed the host cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of PF-07321332 in cell culture medium.

-

Remove the old medium from the cells and add the diluted compound to the wells.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Assess the antiviral activity:

-

CPE Reduction: Visually inspect the cells for signs of CPE (e.g., rounding, detachment). Quantify cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.

-

Viral RNA Quantification: Extract total RNA from the cells and perform RT-qPCR to quantify the levels of a specific viral gene.

-

Viral Protein Quantification: Lyse the cells and perform an ELISA or Western blot to measure the amount of a specific viral protein (e.g., nucleocapsid).

-

-

Calculate the EC50 value by plotting the percent inhibition of the viral signal (relative to the virus-only control) against the logarithm of the compound concentration.

Conclusion

PF-07321332 (nirmatrelvir) is a highly potent and selective inhibitor of the SARS-CoV-2 main protease. Its primary mechanism of action is the direct covalent inhibition of Mpro, which effectively halts viral replication. The compound exhibits an excellent safety profile with minimal off-target effects on host cellular processes. While it does not directly modulate host signaling pathways, its potent antiviral activity leads to an indirect effect on the adaptive immune response by reducing viral antigen load. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other Mpro inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of New Antivirals: An In-depth Technical Guide to Early-Stage Research on Nirmatrelvir Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Nirmatrelvir analogs, potent inhibitors of the SARS-CoV-2 main protease (Mpro). As the global scientific community continues to combat the threat of emerging coronaviruses, the exploration of novel antiviral agents remains a critical endeavor. This document delves into the core aspects of Nirmatrelvir analog research, including structural modifications, synthesis methodologies, in vitro efficacy, and pharmacokinetic profiling, offering a valuable resource for professionals in the field of drug discovery and development.

Introduction: The Imperative for Novel Mpro Inhibitors

The COVID-19 pandemic underscored the urgent need for effective oral antiviral therapies. Nirmatrelvir, the active component of Paxlovid™, emerged as a groundbreaking treatment by targeting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] The success of Nirmatrelvir has spurred extensive research into the development of analogs with potentially improved potency, broader spectrum of activity, and more favorable pharmacokinetic profiles. This guide summarizes the foundational research in this rapidly evolving area.

Mechanism of Action: Targeting the Heart of Viral Replication

Nirmatrelvir and its analogs are peptidomimetic inhibitors that target the catalytic cysteine (Cys145) in the active site of the SARS-CoV-2 Mpro. The key to their inhibitory mechanism is a nitrile "warhead" that forms a reversible covalent bond with the thiol group of Cys145, effectively blocking the enzyme's ability to process viral polyproteins and thus halting viral replication.[1][2]

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition by Nirmatrelvir Analogs.

Structural Modifications and Synthesis of Analogs

The core structure of Nirmatrelvir offers several positions for modification to explore structure-activity relationships (SAR). Key areas of focus include the P1, P2, and P4 positions, as well as the warhead group.

P1 Position Modifications

The P1 position, which interacts with the S1 subsite of Mpro, is a critical determinant of inhibitor potency. Research has explored the replacement of the native γ-lactam in Nirmatrelvir with other cyclic structures. For instance, analogs incorporating a six-membered lactam ring at the P1 position have demonstrated high Mpro inhibitory activity.[3]

P4 Position Modifications

Modifications at the P4 position, which binds to the S4 subsite, have also been investigated to enhance binding affinity and pharmacokinetic properties. Studies have examined various carbamate and carboxamide derivatives at this position.

General Synthesis Scheme

The synthesis of Nirmatrelvir analogs typically involves a multi-step process. A common strategy involves the coupling of a dipeptide fragment (containing P2 and P3/P4 moieties) with a P1 building block, followed by the formation of the nitrile warhead in the final steps.

Caption: General Synthetic Workflow for Nirmatrelvir Analogs.

In Vitro Efficacy Evaluation

The antiviral potency of Nirmatrelvir analogs is assessed through a series of in vitro assays that measure their ability to inhibit the Mpro enzyme and block viral replication in cell culture.

Mpro Inhibition Assays

The direct inhibitory activity of the analogs against purified SARS-CoV-2 Mpro is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay measures the cleavage of a fluorogenic substrate by Mpro, where inhibition leads to a decrease in the fluorescent signal. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Antiviral Activity in Cell Culture

The efficacy of the analogs in a cellular context is evaluated using antiviral assays in cell lines susceptible to SARS-CoV-2 infection, such as VeroE6 or Calu-3 cells. These assays measure the reduction in viral replication, often by quantifying viral RNA levels or by assessing the cytopathic effect (CPE) of the virus. The half-maximal effective concentration (EC50) is determined from these experiments.

Quantitative Data Summary

The following tables summarize the in vitro efficacy data for selected Nirmatrelvir analogs from various research endeavors.

Table 1: SARS-CoV-2 Mpro Inhibitory Activity of Nirmatrelvir Analogs

| Compound/Analog | Modification | IC50 (nM) | Reference |

| Nirmatrelvir | - | 7.9 - 10.5 | |

| Analog 1 | P1: Six-membered lactam | Value | |

| Analog 2 | P4: Carbamate derivative | Value | |

| Analog 3 | P3: 6-chloro-4-methyloxyindole | 9 | |

| ... | ... | ... | ... |

Table 2: Antiviral Activity of Nirmatrelvir Analogs against SARS-CoV-2 in Cell Culture

| Compound/Analog | Cell Line | EC50 (nM) | Reference |

| Nirmatrelvir | VeroE6 | 74.5 (with MDR1 inhibitor) | |

| Nirmatrelvir | VeroE6 | 4480 (without MDR1 inhibitor) | |

| Analog 1 | VeroE6 | Value | |

| Analog 2 | VeroE6 | Value | |

| Analog 3 | - | 2200 | |

| ... | ... | ... | ... |

*Specific values for "Analog 1" and "Analog 2" are representative placeholders and should be populated with data from the cited source when available.

Experimental Protocols

General Protocol for Synthesis of Nirmatrelvir Analogs

-

Synthesis of P2-P4 Dipeptide Fragment: Boc-protected amino acids corresponding to the P2 and P4 positions are coupled using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in an appropriate solvent (e.g., DMF, DCM). The resulting dipeptide ester is then saponified to the corresponding carboxylic acid.

-

Synthesis of P1 Building Block: The modified P1 lactam or other cyclic system is synthesized from commercially available starting materials through a multi-step sequence.

-

Coupling of Fragments: The P2-P4 dipeptide carboxylic acid is coupled with the amino group of the P1 building block using peptide coupling reagents.

-

Nitrile Warhead Formation: The terminal amide of the coupled product is dehydrated to the corresponding nitrile using a dehydrating agent (e.g., Burgess reagent, trifluoroacetic anhydride).

-

Purification: The final analog is purified by column chromatography or recrystallization, and its structure is confirmed by NMR and mass spectrometry.

SARS-CoV-2 Mpro FRET Assay Protocol

-

Reagents: Purified recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

-

Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of the test compound in a 96- or 384-well plate.

-

The FRET substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

-

In Vitro Antiviral CPE Assay Protocol

-

Cell Culture: VeroE6 cells are seeded in 96-well plates and grown to confluence.

-

Infection: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the cells are treated with serial dilutions of the Nirmatrelvir analog.

-

Incubation: The plates are incubated for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 3-5 days).

-

Readout: Cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet staining).

-

Data Analysis: The EC50 value is calculated by determining the compound concentration that inhibits the virus-induced CPE by 50%.

Pharmacokinetic Considerations

A critical aspect of developing orally bioavailable drugs is understanding their pharmacokinetic (PK) properties. For Nirmatrelvir, co-administration with Ritonavir, a potent CYP3A4 inhibitor, is necessary to boost its plasma concentrations and prolong its half-life. Early-stage research on Nirmatrelvir analogs should include in vitro metabolic stability assays and in vivo PK studies in animal models, such as rats, to assess key parameters like clearance, volume of distribution, and oral bioavailability.

Caption: A typical workflow for the pharmacokinetic evaluation of Nirmatrelvir analogs.

Conclusion and Future Directions

The early-stage research on Nirmatrelvir analogs has revealed promising avenues for the development of next-generation oral antivirals against coronaviruses. By systematically exploring modifications at key structural positions, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these Mpro inhibitors. The methodologies and data presented in this guide provide a solid foundation for further research and development efforts aimed at addressing the ongoing threat of SARS-CoV-2 and future coronavirus outbreaks. Continued investigation into novel scaffolds and warheads, coupled with advanced computational modeling, will be instrumental in accelerating the discovery of new and improved antiviral therapies.

References

- 1. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: PF-07321332 (Nirmatrelvir) Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07321332 (nirmatrelvir) is an orally bioavailable antiviral agent and the active component of Paxlovid™.[1][2] It is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3][4] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle.[5] By binding to the catalytic cysteine residue (Cys145) of Mpro, nirmatrelvir blocks this process, thereby halting viral replication. The high degree of conservation of Mpro across coronaviruses makes it an attractive target for broad-spectrum antiviral drug development.

Cell-based assays are fundamental tools for evaluating the antiviral potency, mechanism of action, and potential cytotoxicity of compounds like nirmatrelvir. They provide a more physiologically relevant environment than biochemical assays by accounting for factors such as cell permeability, metabolic stability, and off-target effects. These application notes provide detailed protocols for key cell-based assays used to characterize PF-07321332.

Mechanism of Action

Nirmatrelvir inhibits the SARS-CoV-2 lifecycle by targeting the main protease (Mpro). The virus produces long polyproteins (pp1a and pp1ab) that must be cleaved by Mpro to release functional proteins required for assembling the replication-transcription complex. Nirmatrelvir covalently binds to Mpro, preventing this cleavage and thereby inhibiting viral replication.

Quantitative Data Summary

The following tables summarize the in vitro cellular activity and potency of nirmatrelvir against SARS-CoV-2 and its variants, as determined by various cell-based assays.

Table 1: Antiviral Activity (EC₅₀) of Nirmatrelvir in Cell Culture

| Cell Line | SARS-CoV-2 Strain/Variant | Assay Type | EC₅₀ (µM) | Citation |

|---|---|---|---|---|

| VeroE6-Pgp-KO | WA-1 | CPE-based | 0.15 | |

| A549-ACE2 | WA-1 | Virus Yield Reduction | ~0.05 | |

| HEK293T-hACE2 | D614G, Delta, Omicron BA.1 | Cell Viability | 0.033 | |

| Calu-3 | SARS-CoV-2 | Viral RNA Reduction | Varies | |

| Huh7 | HCoV-OC43, HCoV-229E | Viral RNA Reduction | Varies |

| A549 / dNHBE | Various Variants | Antiviral Assay | 0.0326 - 0.280 | |

Table 2: Mpro Inhibition by Nirmatrelvir

| Protease Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Citation |

|---|---|---|---|---|

| SARS-CoV-2 Mpro | FRET Assay | 3.11 | - | |

| SARS-CoV-2 Mpro | FRET Assay | - | 23 | |

| SARS-CoV-2 Mpro (WT) | FRET Assay | 0.933 | - | |

| Omicron (B.1.1.529) Mpro | FRET Assay | 0.635 | - | |

| SARS-CoV-2 Mpro | FRET-based Biochemical | - | 47 |

| Various Mpro Variants | FRET Assay | - | Nanomolar range | |

Experimental Protocols

Protocol 1: Antiviral Cytopathic Effect (CPE) Reduction Assay

Principle

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect). In the presence of an effective antiviral agent, cell viability is preserved. Viability can be quantified using various methods, such as staining with crystal violet or neutral red, or by measuring cellular ATP content with reagents like CellTiter-Glo®.

Materials

-

Cell Line: Vero E6, VeroE6-Pgp-KO, or other susceptible cell lines.

-

Virus: SARS-CoV-2 stock with a known titer.

-

Media: MEM or DMEM supplemented with 2% FBS, 1% Penicillin-Streptomycin.

-

Compound: PF-07321332 (Nirmatrelvir) dissolved in DMSO.

-

Assay Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates.

-

Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or 0.1% Crystal Violet solution with 15% formaldehyde.

-

Controls: DMSO (vehicle control), Remdesivir or GC376 (positive control).

Methodology

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of PF-07321332 in culture medium. The final concentrations should typically range from 0.01 nM to 10 µM.

-

Compound Addition: Remove the overnight culture medium from the cells and add 100 µL of medium containing the diluted compound or controls to the appropriate wells.

-

Virus Infection: Dilute the SARS-CoV-2 stock in culture medium to achieve a multiplicity of infection (MOI) of 0.01. Add 100 µL of the diluted virus to each well (except for the uninfected cell control wells). A low MOI is used to allow multiple rounds of replication.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until significant CPE is observed in the virus control wells.

-

Viability Measurement (CellTiter-Glo):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data with cell-only controls (100% viability) and virus-only controls (0% viability).

-

Plot the percentage of CPE inhibition against the log-transformed drug concentration.

-

Calculate the 50% effective concentration (EC₅₀) using a four-parameter logistic regression model.

-

Protocol 2: Mpro Reporter (Gain-of-Signal) Assay

Principle

This assay quantifies Mpro activity within living cells using a genetically encoded reporter. The reporter construct typically consists of a fluorescent (e.g., eGFP) or luminescent (e.g., Luciferase) protein fused to a sequence that is cleaved by Mpro, leading to reporter degradation or sequestration. When Mpro is inhibited by a compound like nirmatrelvir, the reporter protein is not cleaved, resulting in its accumulation and a "gain of signal" (increased fluorescence or luminescence) that is proportional to the inhibitor's potency.

Materials

-

Cell Line: HEK293T, U2OS, or HeLa cells.

-

Plasmids: An expression vector for the Mpro reporter construct (e.g., Src-Mpro-Tat-eGFP or a luciferase-based equivalent).

-

Transfection Reagent: Lipofectamine™ 3000 or similar.

-

Compound: PF-07321332 (Nirmatrelvir) dissolved in DMSO.

-

Assay Plates: 96-well black, clear-bottom plates for fluorescence or white, opaque plates for luminescence.

-

Detection Instrument: Fluorescence plate reader or luminometer.

Methodology

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Transfect cells with the Mpro reporter plasmid according to the manufacturer's protocol for the transfection reagent.

-

Compound Addition: Approximately 24 hours post-transfection, add serial dilutions of PF-07321332 to the cells. Include DMSO as a negative control.

-

Incubation: Incubate the plates for an additional 18-24 hours to allow for Mpro inhibition and accumulation of the reporter protein.

-

Signal Measurement:

-

For eGFP: Read the fluorescence intensity directly on a plate reader (e.g., excitation at 488 nm, emission at 509 nm).

-

For Luciferase: Lyse the cells and add the appropriate luciferase substrate. Measure the luminescent signal immediately using a luminometer.

-

-

Data Analysis:

-

Subtract the background signal from wells with untransfected cells.

-

Normalize the signal to a positive control (e.g., cells transfected with a catalytically inactive Mpro mutant reporter) and a negative control (DMSO-treated cells).

-

Plot the normalized signal against the log-transformed drug concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Protocol 3: SARS-CoV-2 Replicon Assay

Principle

A replicon is a form of viral RNA that can replicate within a host cell but cannot produce new infectious virions because the genes for structural proteins have been deleted and replaced with a reporter gene (e.g., Luciferase or GFP). This system allows for the safe study of viral RNA replication in a BSL-2 laboratory. Inhibition of replication by a compound like nirmatrelvir leads to a dose-dependent decrease in the reporter signal.

Materials

-

Cell Line: Huh-7.5, 293T, or Vero cells.

-

Replicon RNA: In vitro transcribed and capped SARS-CoV-2 replicon RNA encoding a reporter (e.g., Renilla Luciferase).

-

Electroporator: and compatible cuvettes.

-

Compound: PF-07321332 (Nirmatrelvir) dissolved in DMSO.

-

Assay Plates: 96-well or 384-well opaque white plates.

-

Luciferase Assay System: e.g., Renilla Luciferase Assay System (Promega).

-

Luminometer: Plate-based luminometer.

Methodology

-

Cell Preparation: Grow host cells to a high density, harvest, and wash with ice-cold, RNase-free PBS. Resuspend cells in PBS at a concentration of 1 x 10⁷ cells/mL.

-

Electroporation: Mix 400 µL of the cell suspension with 5-10 µg of replicon RNA in an electroporation cuvette. Pulse using optimized electroporation settings for the specific cell line.

-

Cell Seeding: Immediately after electroporation, dilute the cells in pre-warmed culture medium and seed them into 96-well plates (e.g., 2.5 x 10⁴ cells/well).

-

Compound Addition: Add pre-diluted PF-07321332 or controls to the wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells by adding 1x Renilla Lysis Buffer and incubate for 15 minutes at room temperature.

-

Transfer the lysate to a new opaque plate.

-

Add the luciferase substrate and measure the luminescence immediately.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Determine the EC₅₀ value by fitting the dose-response data to a four-parameter nonlinear regression model.

-

Protocol 4: Cytotoxicity Assay

Principle